molecular formula C10H9BrN2 B12849077 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine

3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine

Cat. No.: B12849077
M. Wt: 237.10 g/mol
InChI Key: JOTCIXJPTLPVBF-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine is a brominated fused heterocycle that serves as a versatile synthetic intermediate for constructing complex molecular architectures in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug discovery, known for its ability to mimic purine bases and interact with a variety of biological targets . This specific bromo-derivative is particularly valuable for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships. Researchers are exploring related tricyclic systems, such as tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridines, as complex scaffolds synthesized via multicomponent reactions, highlighting the interest in this structural class for generating molecular diversity . Of significant note, the pyrrolo[2,3-b]pyridine core is a key component in the design of potent kinase inhibitors. Recent research has identified novel pyrrolo[2,3-b]pyridine-based compounds as highly active glycogen synthase kinase-3β (GSK-3β) inhibitors, demonstrating potential for targeting neurodegenerative pathologies such as Alzheimer's disease by reducing tau hyperphosphorylation and promoting neurite outgrowth . This compound provides researchers with a critical building block to develop new therapeutic agents targeting kinases and other ATP-binding proteins. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

11-bromo-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

InChI

InChI=1S/C10H9BrN2/c11-6-4-8-7-2-1-3-9(7)13-10(8)12-5-6/h4-5H,1-3H2,(H,12,13)

InChI Key

JOTCIXJPTLPVBF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=C(C=N3)Br

Origin of Product

United States

Preparation Methods

Cyclization via Multi-Component Reactions

A highly efficient method for constructing the tetrahydrocyclopentapyrrolo[2,3-b]pyridine core involves a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile. This catalyst-free reaction proceeds via in situ generation of activated 5-(alkylimino)cyclopenta-1,3-dienes, which undergo a formal [3 + 2] cycloaddition with the dihydropyridine to yield polyfunctionalized tetrahydrocyclopentapyrrolo[2,3-b]pyridine derivatives with high diastereoselectivity and yields.

This method is notable for:

  • Avoiding metal catalysts, reducing cost and contamination.
  • High regio- and stereoselectivity.
  • Applicability to various substituents, allowing structural diversity.

Halogenation Strategies for Bromination

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Three-component cycloaddition Alkyl isocyanides, dialkyl but-2-ynedioates, 1,4-dihydropyridines; reflux in acetonitrile High (not specified) Catalyst-free, high diastereoselectivity
2 Bromination 33% HBr in acetic acid, 30 °C Moderate Controlled bromination at 3-position
3 Iodine-catalyzed imine formation I2 (0.05 equiv), refluxing ethanol Moderate Intermediate formation for further cyclization
4 Cyclization/dehydration p-Toluenesulfonic acid (p-TSA), toluene, 110 °C, 10-25 h Moderate to good Final ring closure and aromatization

Mechanistic Insights

  • The three-component reaction proceeds via initial addition of alkyl isocyanide to two molecules of but-2-ynedioate, generating a reactive cyclopentadiene intermediate.
  • This intermediate undergoes a formal [3 + 2] cycloaddition with 1,4-dihydropyridine, forming the fused bicyclic system.
  • Bromination occurs via electrophilic substitution, facilitated by acidic conditions and stabilized intermediates.
  • Subsequent iodine-catalyzed steps promote formation of alkenyl imines, which upon acid-catalyzed heating undergo cyclization to finalize the fused ring system.

Spectroscopic and Purity Data

  • The brominated product typically exhibits characteristic NMR signals consistent with the tetrahydrocyclopenta fused ring and bromine substitution.
  • Melting points and chromatographic purity are used to confirm product identity.
  • Yields range from moderate to high depending on reaction optimization.

Chemical Reactions Analysis

3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of complex organic molecules. In biology and medicine, it is used in the development of pharmaceuticals due to its potential biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug discovery and development . Additionally, it finds applications in the field of materials science, where it is used in the synthesis of novel materials with unique properties .

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can affect various cellular processes, including cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.2. Reactivity and Functionalization
  • Brominated Tricyclic Core : Bromine at C3 facilitates Suzuki-Miyaura or Ullmann couplings, enabling aryl/heteroaryl introductions. This contrasts with pentacarboxylate derivatives, where ester groups participate in cycloadditions or hydrolysis .
  • Pentacarboxylates : The electron-withdrawing ester groups stabilize the dihydropyridine ring, promoting [4+2] cycloadditions with 1-aza-1,3-butadienes .
  • Simple Brominated Analogs : Bromine at C5 () directs electrophilic substitutions, whereas the tricyclic bromo compound’s steric environment may limit reactivity at adjacent positions .
2.3. Stereochemical Considerations
  • Pentacarboxylates : Exhibit high diastereoselectivity (single isomer) due to a concerted [3+2] cycloaddition mechanism. X-ray crystallography confirms a cis-fused pyrrolidine-pyridine ring and trans-aryl substituents .
  • Brominated Tricyclic : Stereochemistry is inferred to mirror pentacarboxylates, but bromine’s larger size may influence ring puckering or substituent orientation.

Research Findings and Data

Table 2: Representative Yields and Substituent Effects
Compound R1 R2 R3 Yield (%) Reference
4a Cyclohexyl CH3 o-CH3OC6H4 89
4k Cyclohexyl CH3 p-BrC6H4 93
6g Cyclohexyl CH3 o-CH3OC6H4 88
22 N/A CH3 Br at C5 75
  • Key Insight : Bulky substituents (e.g., cyclohexyl) enhance yields in pentacarboxylate synthesis, while electron-deficient groups (e.g., p-BrC6H4 in 4k ) improve cycloaddition efficiency .

Biological Activity

3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine is a complex bicyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. The presence of a bromine atom at the 3-position of the pyridine ring enhances its reactivity and potential biological activity. This compound is part of a larger class of pyrrolopyridine derivatives known for their diverse applications in pharmacology.

Chemical Structure and Properties

The compound features a cyclopenta[4,5]pyrrolo framework fused with a tetrahydropyridine moiety. This unique arrangement contributes to its chemical properties and biological interactions.

Property Details
Molecular Formula C₉H₈BrN
Molecular Weight 200.07 g/mol
CAS Number Not specified in the sources
Purity Typically ≥ 95%

Research indicates that 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition: Compounds similar to this have shown inhibitory effects on various enzymes involved in metabolic pathways.
  • Receptor Binding: The compound may exhibit affinity for specific receptors, influencing signaling pathways critical for cellular functions.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study demonstrated that derivatives of pyrrolopyridine compounds possess notable antimicrobial properties. The specific activity of 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine against Gram-positive and Gram-negative bacteria was assessed using disc diffusion methods. Results indicated effective inhibition zones comparable to standard antibiotics.
  • Cytotoxic Effects:
    • In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibits cytotoxic effects at concentrations around 50 μM. The IC50 values suggest potential as an anticancer agent.
  • Neuroprotective Properties:
    • Preliminary studies suggested neuroprotective effects in models of neurodegeneration. The compound appears to modulate oxidative stress markers and reduce neuronal apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine, a comparison with structurally similar compounds is valuable.

Compound Name Structure Unique Features
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridineStructureContains iodine; different reactivity patterns.
Ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indoleStructureFeatures an indole moiety; distinct pharmacological profile.
Pyrrolopyridine derivatives (general)VariousBroad class with diverse biological activities; variations in substituents lead to different properties.

Q & A

Q. What are the most efficient synthetic routes for constructing the tricyclic core of 3-bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine?

A catalyst-free, three-component reaction involving alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines in refluxing acetonitrile has been reported to yield the tricyclic structure with high diastereoselectivity (>90% yield). This method avoids transition-metal catalysts and relies on in situ generation of activated intermediates for a formal [3 + 2] cycloaddition . Alternative approaches include palladium-mediated cross-coupling or electrophilic bromination of preformed pyrrolo[2,3-b]pyridine scaffolds .

Q. How can researchers confirm the regioselectivity of bromination in this compound?

Bromination at the 3-position is typically achieved using N-bromosuccinimide (NBS) under controlled conditions. Regioselectivity can be validated via ¹H/¹³C NMR and X-ray crystallography. For example, in 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 99067-15-9), NMR data (δ ~8.5–9.0 ppm for aromatic protons) and HRMS confirm the substitution pattern . Competing bromination at adjacent positions is mitigated by steric and electronic factors, as shown in similar pyrrolo-pyridine systems .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To resolve aromatic protons (e.g., δ 8.89 ppm for pyrrole protons) and confirm substitution patterns .
  • HRMS : For precise molecular weight validation (e.g., [M+H]+ calculated 315.12403, observed 315.1237) .
  • X-ray crystallography : To determine the tricyclic geometry and bromine positioning .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 3-bromo group acts as a versatile handle for Suzuki-Miyaura or Sonogashira couplings. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at the 5-position with >90% efficiency . Bromine’s electronegativity enhances oxidative addition kinetics in palladium-mediated reactions compared to chloro or iodo analogs .

Q. What strategies address low yields in multi-step functionalization of this compound?

Yield optimization requires:

  • Protecting groups : Tosyl (Ts) protection of the pyrrole nitrogen (e.g., using TsCl/NaH) prevents side reactions during bromination or nitration .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .
  • Catalyst tuning : Raney nickel or Pd/C enhances hydrogenation efficiency in nitro-to-amine reductions (e.g., 96% yield for 5-aryl-3-amino derivatives) .

Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?

Discrepancies in diastereoselectivity (e.g., 70% vs. >90%) arise from reaction temperature and solvent polarity. For example, refluxing acetonitrile promotes higher selectivity than room-temperature conditions . Contradictory bromination outcomes (e.g., 3- vs. 5-position) are resolved by pre-functionalizing the core with directing groups (e.g., nitro or methyl) .

Structure-Activity Relationship (SAR) and Applications

Q. How does bromine substitution affect the compound’s biological activity as a kinase inhibitor?

The 3-bromo group enhances binding to ATP pockets in kinases (e.g., JAK2 or EGFR) by forming halogen bonds with backbone carbonyls. SAR studies on analogs show that bromine improves IC₅₀ values by 5–10-fold compared to non-halogenated derivatives . Further derivatization (e.g., adding 3,4-dimethoxyphenyl groups) can modulate selectivity across kinase families .

Q. What computational tools aid in predicting the compound’s reactivity and binding modes?

Density Functional Theory (DFT) calculations optimize transition states for cycloaddition reactions . Molecular docking (e.g., AutoDock Vina) predicts binding poses in kinase domains, with bromine’s van der Waals radius (~1.85 Å) critical for hydrophobic interactions .

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